DAAO Inhibition Potency: Scaffold-Level Activity Classification from Vendor-Annotated Functional Assignment
Vendor documentation identifies 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide as a DAAO inhibitor; however, no quantitative inhibition data (Ki, IC50) has been disclosed in peer-reviewed primary literature or patent documents recoverable from public databases as of the present search . The absence of numerical potency metrics precludes direct comparison with the leading DAAO inhibitor chemotypes. For context, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series reported by Raje et al. (2015) yielded compounds with human DAAO IC50 values ranging from 12 nM to >10,000 nM, while the 3-hydroxyquinolin-2(1H)-one series (Duplantier et al., 2009) achieved rat DAAO IC50 values as low as 14 nM [1][2]. Without quantitative benchmarking against these established reference standards, the current compound's potency rank cannot be assessed, and its utility in DAAO-targeted experiments must be validated empirically by the end user.
| Evidence Dimension | Biochemical DAAO inhibition potency (IC50) |
|---|---|
| Target Compound Data | No quantitative data available in primary sources (vendor-claimed DAAO inhibitor) |
| Comparator Or Baseline | 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series: human DAAO IC50 range 12 nM - >10,000 nM (Raje et al., 2015); 3-Hydroxyquinolin-2(1H)-one series: rat DAAO IC50 as low as 14 nM (Duplantier et al., 2009) |
| Quantified Difference | Cannot be computed due to missing target compound data |
| Conditions | Human DAAO recombinant enzyme assay (Raje et al.); rat DAAO enzyme assay (Duplantier et al.) |
Why This Matters
Procurement for DAAO inhibitor screening requires either known potency benchmarks or acceptance of full de novo characterization; this compound currently lacks public quantitative activity data, shifting the burden of validation entirely to the purchasing laboratory.
- [1] Raje, M.; et al. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. J. Med. Chem. 2015, 58 (18), 7258–7272. View Source
- [2] Duplantier, A. J.; et al. Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors. J. Med. Chem. 2009, 52 (11), 3576–3585. View Source
